(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol is a chiral organic compound with significant applications in asymmetric synthesis and catalysis. This compound is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a binaphthalene backbone, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol typically involves the iodination of ®-1,1’-bi-2-naphthol. The process begins with the protection of the hydroxyl groups, followed by selective iodination at the 3,3’ positions. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of ®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form the corresponding dihydroxy compound.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and phosphines are employed under mild conditions
Major Products
Oxidation: Formation of binaphthoquinone derivatives.
Reduction: Formation of ®-3,3’-dihydroxy-[1,1’-binaphthalene]-2,2’-diol.
Substitution: Formation of various substituted binaphthalene derivatives.
Scientific Research Applications
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis and synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes and receptors, modulating their activity. This selective binding is crucial for its role in asymmetric catalysis, where it facilitates the formation of enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
®-1,1’-Bi-2-naphthol: A precursor to ®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol, widely used in asymmetric synthesis.
BINAP: A chiral diphosphine ligand used in asymmetric catalysis.
®-3,3’-Bis(trifluoromethyl)-1,1’-binaphthalene-2,2’-diol: Another derivative with similar applications in catalysis.
Uniqueness
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of iodine atoms, which enhance its reactivity and versatility in chemical transformations. This compound’s ability to undergo various reactions and its chiral nature make it a valuable tool in asymmetric synthesis and catalysis .
Properties
IUPAC Name |
1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZAQQARDBULW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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